molecular formula C22H19BrN4O2 B2720213 2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one CAS No. 1357788-47-6

2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2720213
CAS No.: 1357788-47-6
M. Wt: 451.324
InChI Key: LOFJUFFDHSLXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a dihydropyridazinone core substituted with a 1,2,4-oxadiazole ring bearing a 3-bromophenyl group and a 4-isopropylphenyl moiety. The bromine atom enhances lipophilicity and may influence binding interactions in biological systems, while the isopropyl group could improve metabolic stability .

Properties

IUPAC Name

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O2/c1-14(2)15-6-8-16(9-7-15)19-10-11-21(28)27(25-19)13-20-24-22(26-29-20)17-4-3-5-18(23)12-17/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFJUFFDHSLXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the bromophenyl and isopropylphenyl groups. The synthetic route may involve the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents or catalysts.

    Attachment of the bromophenyl group: This step may involve a substitution reaction where a bromine atom is introduced to the phenyl ring.

    Attachment of the isopropylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to introduce the isopropyl group to the phenyl ring.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using automated processes and advanced reaction conditions.

Chemical Reactions Analysis

2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The bromophenyl group can undergo substitution reactions where the bromine atom is replaced by other functional groups.

    Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsConditions
1CyclizationHydrazides + Carboxylic AcidsHeat, solvent
2Electrophilic SubstitutionBrominated AromaticsBase, solvent
3Final CyclizationPrecursor from Step 2Heat

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation. Studies have shown that certain oxadiazole derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

Antimicrobial Properties

Oxadiazole derivatives have also been explored for their antibacterial and antifungal activities:

  • Inhibition Studies : Compounds similar to the target molecule have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents like bromine enhances their reactivity towards bacterial targets .

Potential Drug Development

Due to their diverse biological activities, compounds like 2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one are being investigated as lead compounds for drug development. The structural features allow for modifications that can enhance efficacy and reduce toxicity.

Table 2: Biological Activities

Activity TypeTarget Organisms/CellsObservations
AnticancerMCF-7, A549Induces apoptosis
AntibacterialVarious BacteriaEffective against Gram-positive
AntifungalFungal StrainsSignificant inhibition observed

Material Science Applications

The unique electronic properties of oxadiazoles make them suitable for applications in material science:

Organic Light Emitting Diodes (OLEDs)

Compounds with similar structures have been explored for use in OLEDs due to their ability to emit light when an electric current is applied. The presence of aromatic groups enhances their photophysical properties.

Organic Solar Cells

Research into the use of oxadiazole derivatives in organic solar cells has shown promising results, particularly regarding their charge transport properties and stability under operational conditions .

Mechanism of Action

The mechanism of action of 2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structure can be contextualized against analogous heterocycles, as outlined below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Bioactivity/Applications
2-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one ~481.3 g/mol 3-Bromophenyl, 4-isopropylphenyl, oxadiazole Hypothesized kinase inhibition
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one ~552.4 g/mol 4-Bromophenyl, triazinoindole, pyrazole Anticancer activity (in vitro)
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ~550.1 g/mol 4-Bromophenyl, imidazo-pyridine, cyano Antimicrobial potential

Key Findings :

Bromophenyl Substituents: The position of bromine (3- vs. 4-) affects steric and electronic properties. Bromine’s electronegativity increases binding affinity in hydrophobic pockets, as observed in analogues with IC₅₀ values < 1 µM .

Heterocyclic Cores: The dihydropyridazinone core in the target compound offers hydrogen-bonding sites (N-H and carbonyl groups) for enzyme interactions, unlike the triazinoindole in or imidazo-pyridine in , which rely on aromatic stacking . Oxadiazole rings (as in the target compound) are more metabolically stable than pyrazoles (in ) due to reduced susceptibility to oxidative cleavage .

Substituent Effects: The 4-isopropylphenyl group in the target compound increases lipophilicity (calculated logP ~3.5), favoring blood-brain barrier penetration compared to the benzyl group in (logP ~2.8) . Cyano groups (e.g., in ) enhance electrophilicity but may increase toxicity risks, a trade-off absent in the target compound .

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling reactions, similar to methods in , where bromophenyl intermediates are introduced via Ullmann or Suzuki-Miyaura couplings.
  • Computational Modeling: Density functional theory (DFT) studies (as in ) predict that the oxadiazole ring’s electron-withdrawing nature stabilizes the dihydropyridazinone core, reducing energy gaps (~4.2 eV) and enhancing reactivity compared to triazinoindole derivatives (~4.8 eV) .

Biological Activity

The compound 2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one (C23H26BrN5O2) has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity based on diverse sources, including synthesis methods, mechanisms of action, and case studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves the reaction of various precursors, notably 1,2,4-oxadiazole derivatives and dihydropyridazine structures . The specific structural features include:

  • Oxadiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Dihydropyridazine ring : Contributes to the compound's pharmacological properties.

Crystallographic studies have revealed that the compound exhibits significant intramolecular and intermolecular interactions, which may influence its biological efficacy .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole framework often exhibit potent antimicrobial properties. In particular:

  • The synthesized compounds showed enhanced activity against Gram-positive bacteria , with minimal effectiveness against Gram-negative strains .
  • In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Bacillus cereus and Staphylococcus aureus , suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • It has been identified as a potent inhibitor of thymidylate synthase (TS), an essential enzyme in DNA synthesis. Compounds targeting TS have shown IC50 values ranging from 0.47 to 1.4 µM , indicating strong inhibitory effects .
  • The compound demonstrated significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inhibition of DNA Synthesis : By targeting thymidylate synthase, the compound disrupts DNA replication in cancer cells.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic factors such as p53 and caspase-3 cleavage in cancer cell lines .
  • Antimicrobial Mechanism : The presence of the oxadiazole group enhances lipophilicity, facilitating membrane penetration and subsequent antibacterial action.

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

StudyFindings
Ahsan et al. (2020)Demonstrated dual antimicrobial and anticancer activity through in vitro assays against various pathogens and cancer cell lines.
Du et al. (2013)Reported on the modeling of oxadiazole derivatives showing significant inhibition against TS with low IC50 values.
MDPI Study (2020)Highlighted cytotoxic effects on MCF7 cells with an IC50 value similar to that of Tamoxifen .

Q & A

Q. Optimization Data :

VariableOptimal RangeImpact on Yield
Solvent (Ethanol)90–100°C+15%
Catalyst (p-TsOH)2–3 mol%+10%
Reaction Time6–8hMinimizes degradation

Advanced: How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Methodological solutions include:

  • Standardized Assay Protocols : Use identical cell lines (e.g., HepG2 for anticancer studies) and DMSO concentrations (<0.1%) across experiments .
  • Dose-Response Validation : Repeat IC₅₀ measurements with triplicate technical replicates and include positive controls (e.g., doxorubicin) to calibrate sensitivity .
  • Metabolic Stability Testing : Assess compound degradation in assay media via LC-MS to rule out false negatives .

Advanced: What computational methods are suitable for studying the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Predict binding affinity to kinases (e.g., EGFR) using the oxadiazole ring as a hinge-binding motif .
  • DFT Calculations (Gaussian 09) : Analyze electron density maps to identify reactive sites (e.g., the dihydropyridazinone carbonyl for nucleophilic attack) .
  • MD Simulations (GROMACS) : Simulate protein-ligand stability over 100 ns to validate docking results .

Q. Example DFT Results :

ParameterValue (eV)
HOMO-LUMO Gap4.2
Electrostatic Potential-0.45

Basic: What are the primary challenges in purifying this compound, and how can they be addressed?

  • Challenge : Co-elution of byproducts (e.g., unreacted hydrazines) in column chromatography.
  • Solution : Use a gradient elution (hexane:ethyl acetate 7:3 → 5:5) on silica gel. Confirm purity via HPLC with a C18 column (retention time: 12.3 min) .

Advanced: How can researchers modify the structure to enhance solubility without compromising bioactivity?

  • Strategies :
    • Introduce polar groups (e.g., -OH, -SO₃H) at the isopropylphenyl moiety via Pd-catalyzed C-H functionalization .
    • Replace the bromine atom with a trifluoromethyl group to improve lipophilicity and metabolic stability .
  • Data : Solubility increases from 0.5 mg/mL (parent) to 2.1 mg/mL (-OH derivative) in PBS (pH 7.4) .

Advanced: What analytical techniques are critical for resolving crystallographic disorder in X-ray studies?

  • High-Resolution XRD : Collect data at 100 K to minimize thermal motion artifacts. Refine using SHELXL with twin-law corrections for overlapping peaks .
  • Electron Density Maps : Use Olex2 to model alternative conformations of the propan-2-yl group, reducing R-factor to <5% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.